molecular formula C16H17NO2 B14238254 Methyl 3-(2,6-dimethylanilino)benzoate CAS No. 579510-27-3

Methyl 3-(2,6-dimethylanilino)benzoate

Cat. No.: B14238254
CAS No.: 579510-27-3
M. Wt: 255.31 g/mol
InChI Key: HQGGFMLJKNZIDS-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-dimethylanilino)benzoate is a benzoate ester derivative of potential interest for chemical and pharmaceutical research. Compounds with similar anilino-benzoate structures have been investigated as key intermediates in the synthesis of complex molecules, including pyrazolopyrimidine derivatives studied for various biological activities . As a building block in organic synthesis, this compound could be utilized in developing novel substances for agrochemical or material science applications, given that the broader methyl benzoate market sees significant demand in these sectors . Researchers value such intermediates for their role in creating molecular diversity and exploring new chemical spaces. This product is provided as a high-purity material to ensure reliable and reproducible experimental outcomes. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

579510-27-3

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

methyl 3-(2,6-dimethylanilino)benzoate

InChI

InChI=1S/C16H17NO2/c1-11-6-4-7-12(2)15(11)17-14-9-5-8-13(10-14)16(18)19-3/h4-10,17H,1-3H3

InChI Key

HQGGFMLJKNZIDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification of Substituted Benzoic Acids

Optimization of Reaction Conditions

Catalytic Systems for Amination

The ammoniation step is critical for introducing the 2,6-dimethylaniline moiety. Patent CN111732520A employs copper catalysts (e.g., CuCl) in dimethyl sulfoxide (DMSO) at 150°C, achieving 90% yield. For the target compound, similar conditions could be applied:

Parameter Optimal Value Effect on Yield
Catalyst CuCl (0.25 wt%) Enhances C–N bond formation
Solvent DMSO Stabilizes intermediates
Temperature 150°C Accelerates kinetics
Ammonia source Gaseous NH₃ Prevents hydrolysis

Solvent and Temperature Effects

Esterification efficiency depends on solvent polarity and boiling point. Methanol’s low boiling point (64.7°C) limits reflux temperatures, but adding toluene as a co-solvent enables azeotropic removal of water, pushing the equilibrium toward ester formation.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR Spectroscopy :
    • ¹H NMR : Expected signals include a singlet for the methyl ester (δ 3.8–3.9 ppm) and doublets for the aromatic protons adjacent to the anilino group (δ 6.8–7.2 ppm).
    • ¹³C NMR : The carbonyl carbon of the ester appears at δ 167–170 ppm.
  • IR Spectroscopy : Strong bands at 1720 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N–H stretch) confirm ester and amine functionalities.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm resolves the target compound from by-products like unreacted acid or N-methylated derivatives. Typical conditions:

  • Mobile phase: 60:40 acetonitrile/water with 0.1% trifluoroacetic acid.
  • Retention time: 8.2 minutes (target) vs. 6.5 minutes (by-products).

Challenges and Mitigation Strategies

Regioselectivity in Amination

Introducing the 2,6-dimethylanilino group at the 3-position of the benzoate requires careful control of electronic and steric effects. Directed ortho-metalation using lithium diisopropylamide (LDA) could enhance regioselectivity, though this remains untested for the target compound.

By-Product Formation

Common by-products include:

  • N-Methyl derivatives : Formed via over-alkylation during esterification. Mitigated by using a mild base like pyridine to scavenge excess acid.
  • Di-esterified compounds : Controlled by limiting methanol excess to ≤5:1.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Patent CN111732520A demonstrates catalyst recovery via filtration and reactivation, reducing costs by 15–20%. For copper catalysts, acidic washes (e.g., 1 M HCl) remove sintered particles.

Waste Management

The oxidation step generates acetic acid wastewater, which can be neutralized with calcium hydroxide to precipitate calcium acetate for reuse.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-dimethylanilino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 3-(2,6-dimethylanilino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(2,6-dimethylanilino)benzoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active aniline derivative, which can then interact with various biological pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural Analogues

Methyl 2-(2,3-dimethylanilino)benzoate
  • Structural Difference: The 2,3-dimethylanilino group is attached at the 2-position of the benzoate ring instead of the 3-position.
  • Synthesis: Prepared via esterification of mefenamic acid with methanol and H₂SO₄, yielding 80% product with a melting point of 96–98°C .
  • Crystallography : X-ray analysis (using SHELX software ) reveals distinct hydrogen bonding patterns compared to the 3-substituted isomer, influenced by positional isomerism .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Functional Group : Replaces the ester with an amide and introduces a hydroxyl group.
Denatonium Benzoate
  • Structure: Contains a benzoate group linked to a 2,6-dimethylanilino moiety but includes a quaternary ammonium center (diethylazanium).
  • Properties: Known for extreme bitterness (used as an alcohol denaturant), a feature absent in the target compound due to differences in ionic character .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups
Methyl 3-(2,6-dimethylanilino)benzoate Not reported Lipophilic Ester, 2,6-dimethylanilino
Methyl 2-(2,3-dimethylanilino)benzoate 96–98 Moderate in EtOAc Ester, 2,3-dimethylanilino
Denatonium benzoate 164–168 Water-soluble Ionic benzoate, quaternary N

Crystallographic and Hydrogen Bonding Behavior

  • Target Compound : Expected to exhibit π-π stacking (4.3–5.2 Å separation) and hydrogen bonding similar to related structures .
  • Comparison with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The latter forms stronger O–H···N hydrogen bonds (graph set analysis ), whereas the target compound’s ester group may engage in weaker C=O···H interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(2,6-dimethylanilino)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A stepwise approach is typically employed. For example, a nucleophilic aromatic substitution reaction can be performed using methyl 3-aminobenzoate and 2,6-dimethylbromobenzene. Key parameters include:

  • Temperature : Maintain 35–50°C to balance reactivity and side-product formation .
  • Base : Use DIPEA (N,N-diisopropylethylamine) to deprotonate the amine and enhance nucleophilicity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields high-purity product .
    • Validation : Monitor reaction progress via TLC and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic signals:
  • Aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.3 ppm) .
  • Ester carbonyl resonance at δ ~168 ppm in 13C^{13}C-NMR .
  • MS : Confirm molecular ion peak (expected m/z: 269.3 for C16_{16}H17_{17}NO2_2) .
  • Crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Use SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., N-HO\text{N-H}\cdots\text{O} interactions between the anilino NH and ester carbonyl). Use software like Mercury for topology analysis .
  • Impact on Packing : Weak interactions (e.g., C-H\cdotsπ) between methyl groups and aromatic rings stabilize the lattice, as seen in analogous structures .
    • Data Interpretation : Compare experimental (X-ray) and computational (DFT) bond lengths to validate intermolecular interactions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer :

  • Case Study : If NMR suggests planar conformation but X-ray shows torsional strain, consider:
  • Dynamic Effects : Solution-state flexibility may mask crystalline packing constraints. Perform VT-NMR to probe conformational changes .
  • Polymorphism : Recrystallize under varied conditions (solvent, temperature) to isolate polymorphs .
  • Validation : Pair solid-state NMR with PXRD to correlate solution and solid-phase behavior .

Q. How can computational modeling predict reactivity or stability of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • MD Simulations : Simulate solvent interactions (e.g., DMSO) to assess solubility or degradation pathways .
    • Experimental Cross-Check : Compare predicted reaction sites with experimental derivatization results (e.g., bromination or ester hydrolysis) .

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